(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione
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Overview
Description
(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione is a natural product found in Jatropha multifida, Jatropha gossypiifolia, and Jatropha integerrima with data available.
Scientific Research Applications
Cyclization and Rearrangement of Diterpenoids
The study by Vlad et al. (2004) explores the cyclization and rearrangement processes of diterpenoids, a class of chemical compounds closely related to the queried compound. They investigate the products of dehydration of specific diterpenoids with phosphorus oxychloride, leading to the formation of new hydrocarbons with unique carbon skeletons. This research highlights the complexity of chemical reactions diterpenoids can undergo, which could be relevant for understanding the behavior of the queried compound in similar conditions Vlad et al., 2004.
Diterpene Lactone from Trichoderma asperellum
Chantrapromma et al. (2014) isolated a diterpene lactone named trichodermaerin from Trichoderma asperellum, providing insights into the structural diversity of diterpenes. The study detailed the molecular structure of trichodermaerin, which shares the diterpene lactone characteristic with the queried compound, suggesting potential biological activities or applications in scientific research Chantrapromma et al., 2014.
Asymmetric Synthesis of Complicated Bicyclic and Tricyclic Polypropanoates
Research by Marchionni and Vogel (2001) on the asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates outlines a method that could be applicable to synthesizing structurally complex derivatives of the queried compound. Their work demonstrates the versatility of synthetic approaches to create molecules with numerous stereogenic centers, potentially applicable in the synthesis or modification of complex diterpenoids Marchionni & Vogel, 2001.
Properties
Molecular Formula |
C20H26O4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione |
InChI |
InChI=1S/C20H26O4/c1-10-6-12-16(23)19(5)14(18(3,4)9-15(19)22)7-13(21)11(2)8-20(12)17(10)24-20/h8,10,12,14,17H,6-7,9H2,1-5H3/b11-8-/t10-,12-,14-,17+,19+,20-/m1/s1 |
InChI Key |
AHQGAOBRELESIP-YYICRKBNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C(=O)[C@]3([C@H](CC(=O)/C(=C\[C@]24[C@H]1O4)/C)C(CC3=O)(C)C)C |
Canonical SMILES |
CC1CC2C(=O)C3(C(CC(=O)C(=CC24C1O4)C)C(CC3=O)(C)C)C |
Synonyms |
citlalitrione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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